

Spectroscopic Analysis of 5-Chloro-3-methylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-3-methylbenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **5-Chloro-3-methylbenzofuran**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Chloro-3-methylbenzofuran**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H on C2	7.3 - 7.5	Quartet (q) or Singlet (s)	~1 Hz (if coupled to CH ₃)
H on C4	7.5 - 7.7	Doublet (d)	~1.5-2.5 Hz
H on C6	7.2 - 7.4	Doublet of Doublets (dd)	~8.5-9.0 Hz and ~1.5-2.5 Hz
H on C7	7.4 - 7.6	Doublet (d)	~8.5-9.0 Hz
CH ₃ on C3	2.2 - 2.4	Doublet (d) or Singlet (s)	~1 Hz (if coupled to H2)

Table 2: Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2	140 - 145
C3	115 - 120
C3a	128 - 132
C4	120 - 125
C5	125 - 130
C6	120 - 125
C7	110 - 115
C7a	153 - 157
CH ₃ on C3	8 - 12

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch (CH ₃)	2850 - 3000	Medium
C=C stretch (aromatic)	1580 - 1620 and 1450 - 1500	Medium to Strong
C-O-C stretch (ether)	1200 - 1270 and 1020 - 1080	Strong
C-Cl stretch	700 - 800	Strong

Table 4: Predicted Mass Spectrometry Data

Fragment	Predicted m/z Ratio	Notes
[M] ⁺	166/168	Molecular ion peak with isotopic pattern for one chlorine atom (~3:1 ratio).
[M-CH ₃] ⁺	151/153	Loss of the methyl group.
[M-Cl] ⁺	131	Loss of the chlorine atom.
[M-CO] ⁺	138/140	Loss of carbon monoxide.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **5-Chloro-3-methylbenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified **5-Chloro-3-methylbenzofuran** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Transfer:** Filter the solution into a 5 mm NMR tube.
- **Data Acquisition:** Place the NMR tube into the spectrometer's probe. Acquire ^1H and ^{13}C NMR spectra using a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (Thin Solid Film):**
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
 - Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- **Data Processing:** The instrument's software will generate a spectrum of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

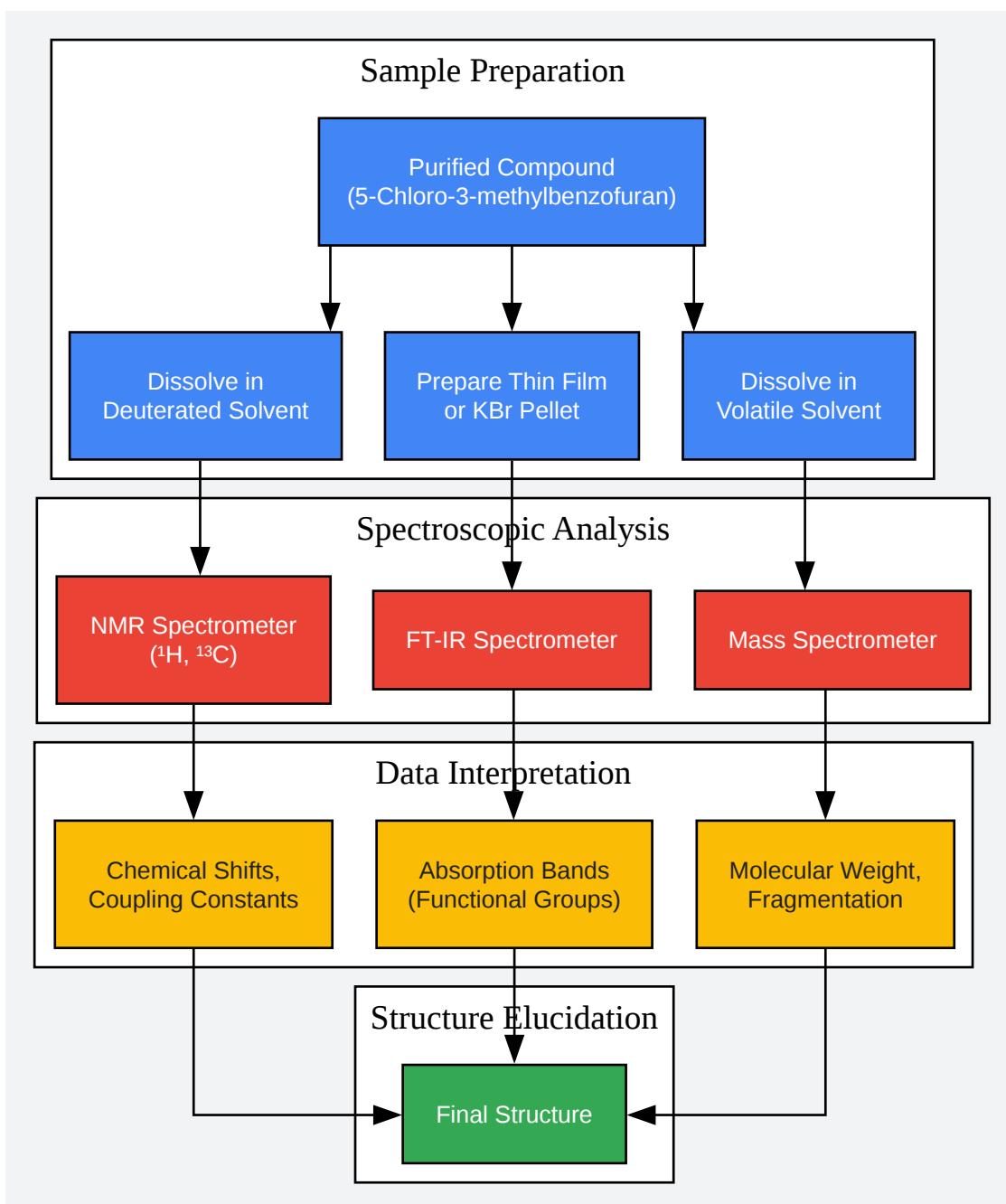
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for such molecules.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The detector records the abundance of each ion at a specific m/z ratio.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of **5-Chloro-3-methylbenzofuran**.



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A general workflow for spectroscopic analysis.

Structure of **5-Chloro-3-methylbenzofuran**.

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